molecular formula C21H17ClO5 B2908547 (Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one CAS No. 929457-86-3

(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one

Cat. No.: B2908547
CAS No.: 929457-86-3
M. Wt: 384.81
InChI Key: ONWBUOWKPQAEBQ-GXHLCREISA-N
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Description

(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one is a synthetic small molecule with the molecular formula C21H17ClO5 and a molecular weight of 384.81 g/mol . This compound features a complex structure that incorporates a benzodioxin ring system linked to a benzofuran-3(2H)-one core. The benzodioxin scaffold is an oxygen-containing heterocycle of significant interest in medicinal and pesticide chemistry research, often serving as a key intermediate in the synthesis of biologically active molecules . While the specific biological activity and research applications for this exact compound are not fully detailed in the literature, structurally related compounds based on the 4H-benzo[d][1,3]dioxin framework have been explored for their potential as inhibitors of various enzymes, including kinases . The presence of the (Z)-configured exocyclic double bond and the chloro-substituted benzodioxin moiety makes this compound a valuable and sophisticated building block for pharmaceutical researchers and synthetic chemists. It is primarily intended for use in drug discovery programs, chemical biology studies, and as a precursor for the development of novel therapeutic agents or agrochemicals. This product is sold for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClO5/c1-12(2)9-25-16-3-4-17-18(8-16)27-19(20(17)23)7-13-5-15(22)6-14-10-24-11-26-21(13)14/h3-8H,1,9-11H2,2H3/b19-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWBUOWKPQAEBQ-GXHLCREISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC4=C3OCOC4)Cl)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC4=C3OCOC4)Cl)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors such as salicylaldehyde derivatives.

    Introduction of the Benzo[d][1,3]dioxin Moiety: This step often involves the formation of the dioxin ring through condensation reactions.

    Final Coupling: The final step involves coupling the benzofuran core with the benzo[d][1,3]dioxin moiety under specific conditions to ensure the formation of the (Z)-isomer.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxin moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, potentially yielding alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with biological targets and its potential as a lead compound for drug development.

Medicine

In medicine, the compound or its derivatives could be explored for therapeutic applications. For instance, its structural features might be optimized to enhance its efficacy and selectivity towards specific biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which (Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substituent Effects

The target compound shares a benzofuran-3(2H)-one core with several analogs, differing primarily in substituents on the benzodioxin ring and the benzofuranone oxygen side chain. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Benzodioxin/Benzofuranone) Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 6-Cl, 2-methylallyloxy C₂₄H₁₇ClO₆* ~436.8† Z-configuration; likely moderate lipophilicity (predicted LogP ~3.5)
(2Z)-2-[(6-Chloro-4H-1,3-benzodioxin-8-yl)methylene]-6-[(2-chlorobenzyl)oxy]-benzofuran-3-one 6-Cl, 2-chlorobenzyloxy C₂₄H₁₆Cl₂O₅ 455.3 Higher halogen content (Cl₂); increased molecular weight; LogP ~4.0
(2Z)-2-[(6-Bromo-4H-1,3-benzodioxin-8-yl)methylene]-6-hydroxy-benzofuran-3-one 6-Br, hydroxy C₁₈H₁₂BrO₅ 375.2 Bromine substitution enhances polarizability; hydroxy group increases polarity
(Z)-6-Hydroxy-2-(3-hydroxy-4-methoxybenzylidene)benzofuran-3(2H)-one 3-OH-4-OCH₃, hydroxy C₁₇H₁₄O₆ 314.3 Polar substituents (OH, OCH₃); lower LogP (~2.0); high mp (254–255°C)
(2Z)-6-[(2,6-Dichlorobenzyl)oxy]-2-(pyridin-4-ylmethylene)-benzofuran-3-one Pyridinyl, 2,6-Cl₂-benzyloxy C₂₂H₁₄Cl₂NO₄ 439.3 Heteroaromatic pyridinyl group; dichloro substitution enhances stability

*Estimated based on similar analogs; †Calculated using ChemDraw.

Key Observations:
  • Oxygen Substituents : Hydroxy groups (e.g., ) reduce LogP and increase hydrogen-bonding capacity, affecting solubility. The 2-methylallyloxy group in the target compound may balance lipophilicity and steric effects compared to bulkier benzyloxy groups .
  • Stereochemistry : The Z-configuration is conserved across analogs, suggesting its importance in maintaining planar geometry for π-π stacking or receptor binding .

Spectroscopic and Physical Properties

  • Melting Points : Analogs with polar groups (e.g., hydroxy, methoxy) exhibit higher melting points (e.g., 254–255°C for ) due to hydrogen bonding, whereas halogenated derivatives (e.g., ) have lower melting points (~150–200°C).
  • NMR Signatures :
    • The Z-configuration is confirmed by characteristic 1H NMR shifts for the methylene proton (δ ~7.5–8.0 ppm) .
    • Aromatic protons in chlorinated benzodioxin rings resonate at δ ~6.6–7.6 ppm, while pyridinyl or methoxy groups show distinct shifts (e.g., δ ~3.8 ppm for OCH₃ ).

Biological Activity

(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one, with CAS number 929489-42-9, is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, drawing from various research findings and case studies.

Chemical Structure and Properties

The molecular formula of (Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one is C₁₈H₁₃ClO₅, with a molecular weight of 344.7 g/mol. The presence of chloro and methylene groups in its structure may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₈H₁₃ClO₅
Molecular Weight344.7 g/mol
CAS Number929489-42-9

Anticancer Activity

Benzofuran derivatives have been extensively studied for their potential anticancer properties. Research indicates that compounds similar to (Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that benzofuran derivatives induced apoptosis in K562 leukemia cells through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and caspase activation .

Case Study:
In a comparative study involving several benzofuran derivatives, it was found that modifications in the substituents significantly affected their cytotoxicity profiles. The lead compound displayed strong pro-apoptotic activity, increasing caspase 3 and 7 activities by over two-fold after 48 hours of exposure .

Anti-inflammatory Effects

The anti-inflammatory potential of benzofuran derivatives is also noteworthy. A derivative similar to our compound showed a remarkable ability to reduce pro-inflammatory cytokines such as TNF and ILs in macrophage cells by up to 98% . This suggests that (Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one could be beneficial in managing chronic inflammatory conditions.

Mechanistic Insights

The biological activity of (Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one can be attributed to its ability to modulate key signaling pathways:

  • Apoptosis Pathway : The compound may activate intrinsic apoptotic pathways through ROS generation and mitochondrial membrane potential disruption.
  • Cytokine Modulation : It has been shown to downregulate NF-kB activity, which is crucial for the expression of various pro-inflammatory cytokines.

Q & A

Q. Table 1: Key Analytical Parameters for Structural Confirmation

TechniqueCritical Data PointsReference
¹H NMRδ 7.2–7.8 ppm (benzylidene proton, J = 12–14 Hz)
¹³C NMRδ 180–185 ppm (carbonyl carbon)
HRMSm/z calculated for C₂₃H₁₆ClO₆: 447.0645
X-rayDihedral angle <10° between benzofuran and benzodioxin planes

Q. Table 2: Reaction Optimization for Etherification Step

ConditionOptimal ParametersYield Improvement
SolventDry THF or DMF+25% vs. ethanol
BaseNaH (60% dispersion in oil)+30% vs. K₂CO₃
Temperature0–5°C (prevents allylic oxidation)+15% purity

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